6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol
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Overview
Description
6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a hexanol backbone. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with enhanced properties, such as increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with a hexanol derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Mechanism of Action
The mechanism of action of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Sorafenib: A kinase inhibitor with a trifluoromethyl group used in cancer treatment.
Celecoxib: An anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-amino-1-[3-(trifluoromethyl)phenyl]hexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c14-13(15,16)11-6-4-5-10(9-11)12(18)7-2-1-3-8-17/h4-6,9,12,18H,1-3,7-8,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPAKWYRDDFXGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CCCCCN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219852 |
Source
|
Record name | α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-24-9 |
Source
|
Record name | α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887360-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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